2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide
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Overview
Description
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone core linked to an indole moiety, which contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide typically involves multiple steps:
Formation of the Phthalazinone Core: The phthalazinone core can be synthesized by reacting phthalic anhydride with hydrazine hydrate under reflux conditions to yield 3,4-dihydrophthalazin-1-one.
Introduction of the Methyl Group: The methyl group is introduced via methylation using methyl iodide in the presence of a base such as potassium carbonate.
Coupling with Indole Derivative: The indole derivative is synthesized separately, often starting from indole-4-carboxylic acid. The coupling of the indole derivative with the phthalazinone core is achieved through an amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Halogenation or nitration can introduce new functional groups onto the aromatic rings, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to downstream effects on cellular pathways. For example, it could inhibit poly(ADP-ribose) polymerase (PARP), thereby affecting DNA repair mechanisms and inducing cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid: Shares the phthalazinone core but differs in the substituent groups.
Methyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate: Similar core structure with different functional groups.
Uniqueness
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide is unique due to its specific combination of the phthalazinone and indole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H22N4O2 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-(3-methyl-4-oxophthalazin-1-yl)-N-(1-propan-2-ylindol-4-yl)acetamide |
InChI |
InChI=1S/C22H22N4O2/c1-14(2)26-12-11-17-18(9-6-10-20(17)26)23-21(27)13-19-15-7-4-5-8-16(15)22(28)25(3)24-19/h4-12,14H,13H2,1-3H3,(H,23,27) |
InChI Key |
DWPWOZMZQWNNPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C(C=CC=C21)NC(=O)CC3=NN(C(=O)C4=CC=CC=C43)C |
Origin of Product |
United States |
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